molecular formula C18H17N3O3S B2838187 Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 374910-16-4

Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2838187
CAS No.: 374910-16-4
M. Wt: 355.41
InChI Key: IBBIGCIHYJLWSJ-UHFFFAOYSA-N
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Description

The compound “Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate” is a derivative of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate . It has been studied for its antibacterial and antitubercular activities .


Synthesis Analysis

The compound is synthesized from aryl aldehydes, ethyl cyanoacetate, and ammonium acetate in an aqueous medium without using a catalyst . This method is simple, inexpensive, and environmentally friendly . It also fulfills green chemistry protocols .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Raja and Perumal (2006) outlines a novel tandem multi-component synthesis method that could potentially involve derivatives similar to the chemical . This method affords two diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, indicating the compound's utility in synthesizing structurally complex molecules with potential biological activities (Raja & Perumal, 2006).

Antimycobacterial Agents

Kumar Raju et al. (2010) discovered that certain derivatives synthesized from similar compounds exhibit significant in vitro activity against Mycobacterium tuberculosis. This suggests that modifications of the compound could yield new antimycobacterial agents, highlighting its importance in medicinal chemistry research (Kumar Raju et al., 2010).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the antimicrobial activities of synthesized thiazoles and their fused derivatives, suggesting the compound's potential as a precursor in the development of new antimicrobial agents. The study indicates the broad applicability of such compounds in creating substances that combat various microbial infections (Wardkhan et al., 2008).

Diastereoselective Synthesis

Indumathi and Perumal (2010) demonstrated a L-proline-catalyzed three-component reaction involving a similar compound, leading to the diastereoselective synthesis of highly substituted thienothiopyrans. This showcases the compound's relevance in stereoselective synthesis, crucial for producing compounds with specific optical activities (Indumathi & Perumal, 2010).

Properties

IUPAC Name

ethyl 2-[[3,5-dicyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-15(22)10-25-18-14(9-20)16(13(8-19)17(23)21-18)12-7-5-4-6-11(12)2/h4-7,13,16H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBIGCIHYJLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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